molecular formula C12H11ClN2O B13897735 2-Chloro-4-(6-methoxypyridin-3-yl)aniline

2-Chloro-4-(6-methoxypyridin-3-yl)aniline

Cat. No.: B13897735
M. Wt: 234.68 g/mol
InChI Key: MJRWVINYEIYUPL-UHFFFAOYSA-N
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Description

2-Chloro-4-(6-methoxypyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a methoxy-substituted pyridine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(6-methoxypyridin-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6-methoxypyridin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6-methoxypyridin-3-yl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(6-methoxypyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-4-(6-methoxypyridin-3-yl)aniline

InChI

InChI=1S/C12H11ClN2O/c1-16-12-5-3-9(7-15-12)8-2-4-11(14)10(13)6-8/h2-7H,14H2,1H3

InChI Key

MJRWVINYEIYUPL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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